molecular formula C9H5Cl2N4NaO3S B1629970 Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt CAS No. 4156-21-2

Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt

Cat. No.: B1629970
CAS No.: 4156-21-2
M. Wt: 343.12 g/mol
InChI Key: BAINTIMFWTXLNC-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt is a chemical compound with significant applications in various fields such as leather tanning, antimicrobial treatments, and scientific research. This compound is known for its stability and reactivity, making it a valuable substance in industrial and research settings.

Synthetic Routes and Reaction Conditions:

  • From Cyanuric Chloride and Sodium p-Aminobenzenesulfonate:

    • The compound can be synthesized by reacting cyanuric chloride with sodium p-aminobenzenesulfonate. The reaction typically occurs under mild conditions, such as a temperature range of 35°C to 45°C.

    • The reaction involves the substitution of chloride ions in cyanuric chloride with the amino group of p-aminobenzenesulfonate.

Industrial Production Methods:

  • Batch Process: The synthesis can be carried out in a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.

  • Microwave Irradiation: This method can be used to accelerate the reaction, resulting in higher yields and purity of the final product.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce the chlorine atoms present in the compound.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Products may include sulfonic acids and their derivatives.

  • Reduction: Reduced forms of the compound with fewer chlorine atoms.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions. Biology: It has applications in studying biological systems and as a potential antimicrobial agent. Medicine: The compound is explored for its potential use in pharmaceuticals and drug development. Industry: It is used in leather tanning, providing stability and durability to tanned leather.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. In leather tanning, it forms stable covalent bonds with collagen fibers, enhancing the durability and stability of the leather. In antimicrobial applications, it disrupts microbial cell walls and inhibits microbial growth.

Comparison with Similar Compounds

  • Cyanuric Chloride: Used in the synthesis of the compound.

  • Sodium p-Aminobenzenesulfonate: Reactant in the synthesis process.

  • Other Triazine Derivatives: Similar compounds with antimicrobial and tanning properties.

Uniqueness: Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt is unique due to its specific structure and reactivity, which make it suitable for specialized applications in leather tanning and antimicrobial treatments.

Properties

IUPAC Name

sodium;4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O3S.Na/c10-7-13-8(11)15-9(14-7)12-5-1-3-6(4-2-5)19(16,17)18;/h1-4H,(H,16,17,18)(H,12,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAINTIMFWTXLNC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N4NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063325
Record name Sodium p-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4156-21-2
Record name Benzenesulfonic acid, 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004156212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, sodium salt (1:1)
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Record name Sodium p-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium p-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt
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Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt
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Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt
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Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt
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Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt

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